molecular formula C16H15F4NO4S B2506169 5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351654-63-1

5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2506169
CAS RN: 1351654-63-1
M. Wt: 393.35
InChI Key: JYZHPMMISDMPNP-UHFFFAOYSA-N
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Description

The compound "5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds known as benzenesulfonamides. These compounds have been extensively studied for their biological activities, including their roles as inhibitors of various enzymes. For instance, benzenesulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, with some showing selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs . Other studies have focused on the synthesis of benzenesulfonamides with potential as carbonic anhydrase inhibitors, which could have implications for anti-tumor activity . Additionally, benzenesulfonamides have been designed as aldose reductase inhibitors, which could be beneficial in managing complications of diabetes mellitus .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step procedures starting from substituted benzaldehydes or other aromatic precursors. For example, the synthesis of 4-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl benzenesulfonamides involved starting from substituted benzaldehydes to prepare key intermediates, which were then reacted with 4-hydrazinobenzenesulfonamide . Similarly, the synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides was achieved by preparing bioisosteres of previously reported aldose reductase inhibitors . These examples demonstrate the complexity and specificity of the synthetic routes used to obtain various benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups. These modifications can significantly affect the molecule's biological activity and selectivity. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group was found to preserve COX-2 potency and increase COX1/COX-2 selectivity . The presence of fluorine atoms and other substituents like methoxy groups can also influence the acidity and reactivity of the molecule, as seen in the case of benzoxazole and benzothiazole derivatives used for sensing pH and metal cations .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the reaction of 5-hydroxyindoles with aromatic methylamines in the presence of potassium hexacyanoferrate(III) and dimethyl sulphoxide produces compounds that fluoresce intensely under alkaline conditions . This indicates that benzenesulfonamides can be used as reagents in spectrofluorimetric methods for the determination of specific analytes. Additionally, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the use of thiazolyl benzenesulfonamide as a core structure, demonstrating the versatility of benzenesulfonamides in biochemical evaluations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of electronegative fluorine atoms can increase the acidity of hydroxyl groups, as well as affect the overall lipophilicity and membrane permeability of the compound . These properties are crucial for the pharmacokinetic behavior of potential drugs, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of methoxy and other alkoxy groups can also modulate the molecule's solubility and reactivity, which are important factors in drug design and development .

Scientific Research Applications

Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications

A study by Pal et al. (2003) explores the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, demonstrating selective cyclooxygenase-2 (COX-2) inhibition. This suggests potential for developing anti-inflammatory drugs, where the fluorine substitution enhances potency and selectivity, indicating the relevance of fluorinated benzenesulfonamides in medicinal chemistry M. Pal et al., 2003.

Sterically Demanding Electrophilic Fluorinating Agents

Yasui et al. (2011) introduce N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a novel electrophilic fluorinating agent. Its steric demand improves enantioselectivity in fluorination reactions, demonstrating the chemical's utility in synthetic organic chemistry for introducing fluorine atoms into molecules H. Yasui et al., 2011.

Photodynamic Therapy Applications

Pişkin et al. (2020) discuss a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing Schiff base. This compound's photophysical properties make it a promising candidate for photodynamic therapy (PDT) in cancer treatment, highlighting the potential biomedical applications of such derivatives M. Pişkin et al., 2020.

Enantioselective Fluorination

The development of fluorinating agents such as N-fluoro-benzenesulfonimides, exemplified by work from Wang et al. (2014), showcases the utility of such compounds in achieving enantioselective fluorination of 2-oxindoles. This application is crucial for synthesizing bioactive molecules with specific chiral centers Fajie Wang et al., 2014.

Inhibition of Carbonic Anhydrase

Research by Blackburn and Türkmen (2005) on alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides as carbonic anhydrase inhibitors underlines the potential of fluorinated benzenesulfonamides in developing therapeutic agents. Their increased inhibitory activity against carbonic anhydrase due to fluorine substitution highlights the importance of fluorination in enhancing drug efficacy G. Blackburn & H. Türkmen, 2005.

properties

IUPAC Name

5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO4S/c1-25-13-8-7-12(17)9-14(13)26(23,24)21-10-15(22,16(18,19)20)11-5-3-2-4-6-11/h2-9,21-22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZHPMMISDMPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

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